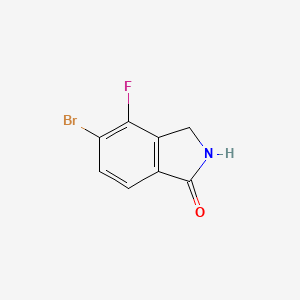

5-Bromo-4-fluoroisoindolin-1-one

Description

5-Bromo-4-fluoroisoindolin-1-one is a halogenated isoindolinone derivative featuring bromine and fluorine substituents at positions 5 and 4 of the aromatic ring, respectively. Halogenated isoindolinones are widely used in medicinal chemistry as intermediates for kinase inhibitors and protease modulators due to their electron-withdrawing and steric effects .

Properties

IUPAC Name |

5-bromo-4-fluoro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO/c9-6-2-1-4-5(7(6)10)3-11-8(4)12/h1-2H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYLHTSJCNHBOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2F)Br)C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoroisoindolin-1-one typically involves the bromination and fluorination of isoindolinone derivatives. One common method includes the use of bromine and a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure selective substitution at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoroisoindolin-1-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) and alkyl halides can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives of this compound.

Scientific Research Applications

5-Bromo-4-fluoroisoindolin-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoroisoindolin-1-one involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to biological targets. The compound can inhibit or modulate the activity of enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 5-bromo-4-fluoroisoindolin-1-one with structurally related compounds:

Key Observations :

Physicochemical Properties

While solubility data for this compound is unavailable, analogs provide clues:

- 4-Bromoisoindolin-1-one : Soluble in DMSO (10 mM stock solution), stable at room temperature (RT) .

Biological Activity

5-Bromo-4-fluoroisoindolin-1-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is characterized by the presence of bromine and fluorine substituents on the isoindoline ring, which significantly influence its chemical reactivity and biological properties.

- Chemical Formula : C₈H₅BrFNO

- Molecular Weight : 230.03 g/mol

- Structure : The compound features a bicyclic structure that contributes to its unique reactivity and biological interactions.

Research indicates that this compound functions primarily as a cyclin-dependent kinase (CDK) inhibitor . This mechanism involves binding to specific CDKs, which are crucial regulators of the cell cycle. By inhibiting these kinases, the compound can effectively disrupt cell proliferation, making it a candidate for anticancer therapies .

Biological Activities

- Anticancer Properties :

-

Antimicrobial Effects :

- Preliminary investigations suggest that this compound may possess antimicrobial properties, indicating its potential utility in treating infections.

-

Binding Affinity Studies :

- Interaction studies reveal that this compound has a high binding affinity for various biological targets, which is essential for its therapeutic efficacy.

Comparative Analysis with Related Compounds

The structural variations among isoindoline derivatives can lead to differences in biological activity. Below is a comparison table highlighting some related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Chloroisoindolin-1-one | Chlorine substitution instead of bromine | Different reactivity profile |

| 7-Fluoroisoindolin-1-one | Fluorine at the seventh position | Variation in biological activity |

| 5-Bromo-7-fluoroisoindolin-1-one | Bromine at the fifth and fluorine at seventh | Enhanced reactivity due to dual halogen |

The unique combination of bromine and fluorine in this compound enhances its potential for diverse chemical transformations compared to its analogs.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

- Case Study 1 : A study involving HT29 colon cancer cells demonstrated that treatment with varying concentrations (1, 3, 5, 15, and 30 µM) of the compound resulted in a dose-dependent decrease in cell viability, confirming its anticancer potential .

- Case Study 2 : In vivo studies indicated that administration of this compound led to significant tumor reduction in animal models of non-small cell lung cancer, showcasing its therapeutic promise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.